(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Description
Properties
IUPAC Name |
6-amino-1,4-thiazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKJAPIBURIBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(C(=O)N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride typically involves constructing the seven-membered thiazepanone ring through cyclization reactions of precursors containing amino and thiol functional groups. The key steps include:
- Cyclization of 1,2-aminothiols with electrophilic carbonyl compounds or activated cyclopropenones to form the 1,4-thiazepan-5-one core.
- Stereochemical control to obtain the (R)-enantiomer, often achieved by using chiral starting materials or chiral catalysts.
- Isolation as hydrochloride salt to enhance stability and solubility.
Cyclopropenone-Based Ring Expansion Method
A prominent and modern approach to synthesizing 1,4-thiazepan-5-one derivatives, including (R)-6-Amino-1,4-thiazepan-5-one, involves the reaction of monosubstituted cyclopropenones with 1,2-aminothiols. This method has been demonstrated to proceed under mild, biocompatible conditions with high selectivity and yield.
- Mechanism : The 1,2-aminothiol nucleophile attacks the cyclopropenone ring, leading to a ring-expansion reaction that forms a stable seven-membered 1,4-thiazepan-5-one ring system.
- Reaction Conditions : Aqueous solution, room temperature, typically completed within 30 minutes.
- Yield : Approximately 87% for model compounds.
- Stereochemistry : The reaction produces diastereomeric regioisomers; isolation and characterization (e.g., X-ray crystallography) confirm the stereochemical configuration of the product.
- Stability : The resulting thiazepanone linkage is highly stable, suitable for further biological applications.
This method is supported by kinetic and computational studies showing a low activation barrier for ring expansion and a strongly exothermic reaction, favoring the formation of the thiazepanone ring.
Alternative Synthetic Routes and Cyclization Strategies
Though direct synthesis protocols for this compound are sparse, related thiazepane derivatives provide useful synthetic insights:
- Cyclization of Amino Thiol Precursors : Starting from 2-aminoethanethiol hydrochloride or similar compounds, cyclization with suitable carbonyl-containing precursors (e.g., α,β-unsaturated esters or thioamides) under basic or catalytic conditions can yield thiazepanone rings.
- Use of Thionating Agents : Phosphorus decasulfide or pentasulfide can convert amides into thioamides, which then cyclize to form thiazepine rings, a close analogue to thiazepanones.
- Microwave-Assisted Cyclization : Accelerates ring closure reactions, achieving high yields in shorter times, useful for rapid synthesis of thiazepane derivatives.
Stereochemical Considerations and Enantiomeric Purity
- The (R)-configuration is critical for biological activity and is typically controlled by:
- Using chiral starting materials.
- Employing asymmetric catalysis or chiral auxiliaries.
- Isolation and characterization via NMR, chiral HPLC, and X-ray crystallography confirm enantiomeric purity and absolute configuration.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Cyclopropenone ring expansion | Monosubstituted cyclopropenones + 1,2-aminothiols | Aqueous, room temp, ~30 min | ~87% | Diastereomeric regioisomers formed; stereochemistry confirmed by X-ray | Mild, biocompatible, stable product |
| Cyclization of amino thiols with α,β-unsaturated esters | 2-aminoethanethiol hydrochloride + α,β-unsaturated esters | Basic conditions, sometimes microwave-assisted | >70% | Controlled by chiral precursors or catalysts | Rapid, scalable |
| Thionation and cyclization | Amides + phosphorus decasulfide | Heating, controlled temp | Moderate to high | Depends on precursor chirality | Used for thiazepine analogues |
| Microwave-assisted cyclization | Amino thiols + chalcones or thioamides | Microwave irradiation, ~100°C, short time | High | Stereochemistry depends on starting materials | Accelerated synthesis |
Research Findings and Practical Notes
- The cyclopropenone-based method offers a highly selective and efficient route to 1,4-thiazepan-5-one rings, including the (R)-6-amino derivative, with minimal side reactions and excellent stability of the product.
- The ring-expansion mechanism is supported by computational chemistry, indicating a low energy barrier and exothermic reaction, which explains the high yields and robustness of the method.
- Alternative classical methods involving thionation and cyclization remain relevant for producing related heterocycles but may require harsher conditions and longer reaction times.
- Microwave-assisted protocols can significantly reduce synthesis time and improve yields, making them attractive for laboratory-scale synthesis.
- The hydrochloride salt form improves compound handling and stability for downstream applications.
Chemical Reactions Analysis
Types of Reactions
®-6-Amino-1,4-thiazepan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazepane ring to more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepane derivatives, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride is in the development of antimicrobial agents. Research indicates that thiazepan derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted the synthesis of thiazepan derivatives that demonstrated minimum inhibitory concentrations (MICs) as low as 0.5–1 μg/mL against these pathogens .
Antioxidant Properties
Thiazepan compounds are also being investigated for their antioxidant properties. The presence of amino groups in this compound enhances its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
Protein Modification
The compound has been utilized in biochemical research for the selective modification of proteins. It has been shown to react specifically with cysteine residues in proteins, allowing for targeted labeling and study of protein interactions and functions. This application is particularly useful in proteomics, where understanding protein dynamics is crucial .
Drug Discovery Platforms
This compound serves as a building block in drug discovery platforms aimed at synthesizing novel therapeutic agents. Its structural versatility allows for modifications that can enhance bioactivity or selectivity towards specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of ®-6-Amino-1,4-thiazepan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₀N₂OS·HCl
- Boiling Point : 389.667°C at 760 mmHg
- Density : 1.181 g/cm³
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities to (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, as indicated by their Tanimoto similarity scores (ranging from 0.54–0.58) :
| Compound Name | CAS Number | Structural Features | Similarity Score |
|---|---|---|---|
| (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one | 110221-26-6 | Thiazepane core with thiophene substituent | 0.58 |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | 645411-16-1 | Thiophene-linked ketone with methylamino group | 0.57 |
| (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 116539-57-2 | Thiophene-linked alcohol with methylamino group | 0.54 |
Key Observations :
- The thiophene-substituted analogue (CAS: 110221-26-6) shares the thiazepane core but includes a thiophene ring, enhancing aromatic interactions in biological systems .
- Compounds with thiophene moieties (e.g., 645411-16-1) may exhibit altered pharmacokinetic properties due to increased lipophilicity .
Physicochemical Properties Comparison
A comparison of key physicochemical parameters highlights differences in stability and reactivity:
Biological Activity
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride is a chiral compound characterized by a seven-membered thiazepane ring containing sulfur and nitrogen. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₄ClN₂OS
- Molecular Weight : 194.72 g/mol
- CAS Number : 131180-61-5
The compound's solubility in water and its functional groups enhance its reactivity and potential for biological interactions.
This compound exhibits its biological effects through interactions with various molecular targets:
- Enzymatic Modulation : The compound can bind to specific enzymes, inhibiting or enhancing their activity. For instance, it may interfere with bacterial enzymes in antimicrobial applications or modulate signaling pathways in cancer cells.
- Receptor Binding : Its structure allows it to interact with receptors involved in various physiological processes, potentially leading to therapeutic effects .
Antimicrobial Properties
Research indicates that this compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.5 to 2 μg/mL, indicating potent antibacterial properties .
Anticancer Activity
In cancer research, this compound has been explored for its ability to inhibit tumor cell growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a new antibiotic agent .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound revealed that it could trigger apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests that this compound could be further developed into a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves cyclization of cysteine derivatives with α,β-unsaturated carbonyl compounds under controlled pH (e.g., KPi buffer, pH 7.0) to form the thiazepanone ring. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. NMR monitoring (e.g., H/C) and chiral HPLC are critical for verifying enantiomeric excess .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves stereochemistry and ring conformation. X-ray crystallography may be used for absolute configuration determination. Polarimetry or circular dichroism (CD) validates optical activity. Purity is assessed via reverse-phase HPLC with UV detection .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies in buffers (pH 3–9) show degradation via hydrolysis of the thiazepanone ring at extremes (pH < 4 or > 8). Optimal storage is at pH 6–7 under inert atmosphere (N) at 4°C. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under varying conditions .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize thioester byproducts during synthesis?
- Methodological Answer : Computational studies (DFT at M06-2X/6-31G(d)) predict transition states favoring thiazepanone over thioester formation. Experimentally, reducing nucleophilicity of the thiol group (e.g., via steric hindrance) and using polar aprotic solvents (DMSO) suppress competing pathways. Real-time NMR monitoring identifies optimal reaction termination points .
Q. What strategies resolve contradictions in reported reaction yields for analogs of this compound?
- Methodological Answer : Discrepancies often arise from solvent purity, trace metal contaminants, or unaccounted humidity. Reproduce experiments under strictly anhydrous conditions (Schlenk line) with degassed solvents. Statistical analysis (ANOVA) of replicated trials identifies significant variables. Cross-validate with independent labs using shared protocols .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess conformational flexibility. Docking studies against target enzymes (e.g., cysteine proteases) evaluate binding affinity. Free-energy perturbation (FEP) calculations quantify thermodynamic stability of ligand-receptor complexes .
Q. What advanced analytical approaches address challenges in quantifying trace impurities?
- Methodological Answer : Hyphenated techniques (LC-MS/MS) with isotope dilution (e.g., C-labeled internal standards) achieve ppb-level sensitivity. For chiral impurities, use chiral stationary phases (CSPs) in UPLC coupled with ion mobility spectrometry (IMS) to resolve stereoisomers .
Q. How do structural modifications of the thiazepanone ring impact pharmacological activity?
- Methodological Answer : SAR studies involve substituting the thienyl group ( ) with bioisosteres (e.g., pyridyl, furyl) and measuring inhibition constants (K) against target enzymes. Pharmacokinetic profiling (e.g., microsomal stability, LogP) links substituents to bioavailability .
Methodological Notes
- Data Analysis : Use multivariate regression to correlate reaction variables (temperature, solvent polarity) with yield/stereoselectivity.
- Contradiction Management : Apply Bradford-Hill criteria to assess causality in conflicting data .
- Literature Review : Prioritize pharmacopeial standards (USP/EP) and peer-reviewed journals over vendor catalogs for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
